2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
This compound belongs to the class of organic compounds known as boronic esters and boronic acids. These are organic compounds containing a boronic acid or a boronic ester moiety. Boronic acids (RB(OH)2), their esters (RB(OR’)2) and boronate esters (RB(OR’)OR) are known to be versatile compounds with a variety of applications in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely include a cyclohexene ring attached to a boronic ester group. The exact structure would depend on the specific positions of these groups within the molecule .Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .Scientific Research Applications
Synthesis of Dioxaborolane Derivatives
2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in the synthesis of various dioxaborolane derivatives. For instance, it plays a role in the Pd-catalyzed borylation of arylbromides, leading to the creation of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which are effective especially in the borylation of arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).
Molecular Solar Thermal Energy Storage
The compound is utilized in the synthesis of borylated norbornadienes, which serve as versatile building blocks for the photochromic norbornadiene/quadricyclane system, a promising candidate for molecular solar thermal (MOST) energy storage. Specifically, it has been shown to be a suitable substrate for Pd-catalyzed Suzuki–Miyaura coupling reactions (Schulte & Ihmels, 2022).
Material Synthesis and Characterization
This chemical is also significant in the synthesis and characterization of materials. It has been used in the preparation of compounds like 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane, where its structure was confirmed through X-ray diffraction and other spectroscopic methods (Li & Wang, 2016). Additionally, it has been instrumental in developing electron transport materials in the materials field, showcasing its versatility in synthetic applications (Xiangdong et al., 2017).
Crystallographic Studies
The compound's derivatives have been analyzed for their crystal structures, providing insights into their molecular configurations and potential applications in various fields, such as organic electronics and material science. Studies have been conducted to understand the crystal structure of derivatives like 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane (Seeger & Heller, 1985).
Organic Chemistry and Drug Synthesis
In organic chemistry, it contributes to the generation of enol borates and their addition to aldehydes, demonstrating its importance in stereoselective syntheses of alcohols (Hoffmann, Ditrich, & Fröch, 1987). This shows its potential in drug synthesis and the development of novel pharmaceutical compounds.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-ethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h9,11H,6-8,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSKENROBGXZLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716724 | |
Record name | 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092938-90-3 | |
Record name | 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.